molecular formula C26H31N7O6S2 B1681686 L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide CAS No. 136620-00-3

L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide

Cat. No.: B1681686
CAS No.: 136620-00-3
M. Wt: 601.7 g/mol
InChI Key: YITSCMGHJOGUNC-ROUUACIJSA-N
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Description

SKF-107260 is a synthetic peptide that contains the sequence arginyl-glycinyl-aspartic acid. It is known for its potent antagonistic properties against glycoprotein IIb/IIIa and vitronectin receptors. These receptors play a crucial role in platelet aggregation and cell adhesion, making SKF-107260 a valuable compound in cardiovascular research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF-107260 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of SKF-107260 follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptide suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

SKF-107260 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its structural stability.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

    Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or reducing its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.

    Substitution: N-hydroxysuccinimide esters or carbodiimides in organic solvents.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of SKF-107260, as well as substituted peptides with modified biological activities .

Scientific Research Applications

SKF-107260 has a wide range of scientific research applications, including:

Mechanism of Action

SKF-107260 exerts its effects by binding to glycoprotein IIb/IIIa and vitronectin receptors on the cell surface. This binding inhibits the interaction between these receptors and their ligands, such as fibrinogen and vitronectin. As a result, platelet aggregation and cell adhesion are prevented. The molecular targets and pathways involved include the integrin signaling pathway, which plays a critical role in cell adhesion, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

    SB-214857: Another glycoprotein IIb/IIIa antagonist with similar binding properties.

    Eptifibatide: A cyclic peptide that also targets glycoprotein IIb/IIIa receptors.

    Tirofiban: A non-peptide antagonist of glycoprotein IIb/IIIa receptors.

Uniqueness of SKF-107260

SKF-107260 is unique due to its high affinity and specificity for glycoprotein IIb/IIIa and vitronectin receptors. Its ability to inhibit both platelet aggregation and cell adhesion makes it a versatile compound for various research applications. Additionally, its synthetic peptide nature allows for easy modification and optimization for specific research needs .

Properties

CAS No.

136620-00-3

Molecular Formula

C26H31N7O6S2

Molecular Weight

601.7 g/mol

IUPAC Name

2-[(12S,18S)-18-[3-(diaminomethylideneamino)propyl]-19-methyl-11,14,17,20-tetraoxo-2,3-dithia-10,13,16,19-tetrazatricyclo[19.4.0.04,9]pentacosa-1(25),4,6,8,21,23-hexaen-12-yl]acetic acid

InChI

InChI=1S/C26H31N7O6S2/c1-33-18(9-6-12-29-26(27)28)24(38)30-14-21(34)31-17(13-22(35)36)23(37)32-16-8-3-5-11-20(16)41-40-19-10-4-2-7-15(19)25(33)39/h2-5,7-8,10-11,17-18H,6,9,12-14H2,1H3,(H,30,38)(H,31,34)(H,32,37)(H,35,36)(H4,27,28,29)/t17-,18-/m0/s1

InChI Key

YITSCMGHJOGUNC-ROUUACIJSA-N

SMILES

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

CN1[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N

Canonical SMILES

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N

Appearance

Solid powder

Key on ui other cas no.

136620-00-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo-S,S-(2-mercaptobenzoyl-N(alpha)-methylarginyl-glycyl-aspartyl-2-mercaptophenylamide)
cyclo-S,S-(Mba-(N(alpha)-Me)Arg-Gly-Asp-Man)
SK and F 107260
SK and F-107260
SKF 107260

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide
Reactant of Route 2
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide
Reactant of Route 3
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide
Reactant of Route 4
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide
Reactant of Route 5
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide
Reactant of Route 6
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide

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